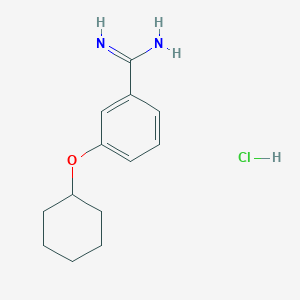![molecular formula C11H10F2OS B1421467 6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1240528-46-4](/img/structure/B1421467.png)
6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one
Descripción general
Descripción
6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one (DFMTHN) is an organic compound with a complex molecular structure. It is a member of the difluoromethylsulfanyl family of compounds, and is used in scientific research for its unique properties. DFMTHN is an important compound used in the synthesis of other compounds, and it has a variety of applications in the fields of chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
1. Neuropharmacological Exploration
The biological activity of apomorphine fragments, including compounds structurally similar to 6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one, has been investigated, revealing their potent emetic properties in canine models. These compounds demonstrated increased potency with additional N-substitution, indicating their potential utility in understanding emetic mechanisms and possibly contributing to the development of antiemetic drugs (Burkman, 1973).
2. Antiestrogenic Activity
Research on the antiestrogenic activity of dihydronaphthalene derivatives has shown significant promise. These compounds have demonstrated potent antiestrogenic properties in both oral and subcutaneous administration in rodent models, offering insights into potential therapeutic applications for conditions influenced by estrogen levels (Jones et al., 1979).
3. Imaging Applications
Sulfur-containing analogues targeting the vesicular acetylcholine transporter (VAChT) in the brain have been synthesized and assessed, with some showing high binding affinities and selectivity. Such compounds, particularly those with high binding affinities and selectivity for VAChT over other receptors, could be invaluable in neuroimaging studies related to cholinergic systems (Luo et al., 2018).
4. Cerebral Protective Agents
Compounds such as 1-(1,4-benzoquinon-2-yl)-1,2,3,4-tetrahydronaphthalenes have been synthesized and found to possess significant anti-lipid peroxidation activities, with some demonstrating protective effects against hypobaric hypoxia in mice. These findings could contribute to the development of novel cerebral protective agents (Suzuki et al., 1996).
5. Dopaminergic Activity
Investigations into the dopaminergic activity of tetrahydronaphthalene derivatives, such as 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene, have highlighted their potential in mimicking dopaminergic agonism. This research could inform the development of new treatments for disorders associated with dopaminergic system dysfunction (Mcdermed et al., 1976).
Propiedades
IUPAC Name |
6-(difluoromethylsulfanyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2OS/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h4-6,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSCSPDREHCJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)SC(F)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



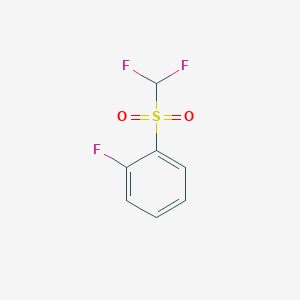
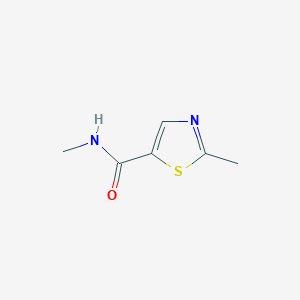

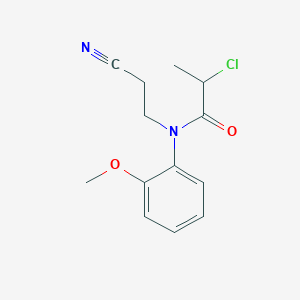
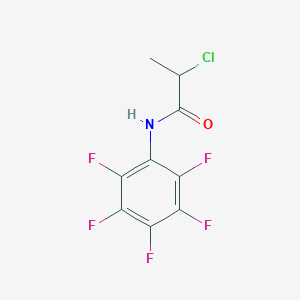
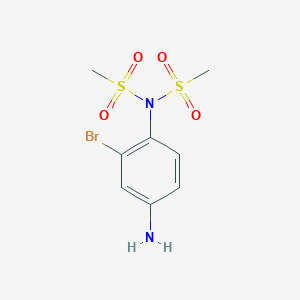
![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)
![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)
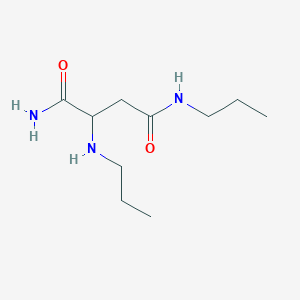
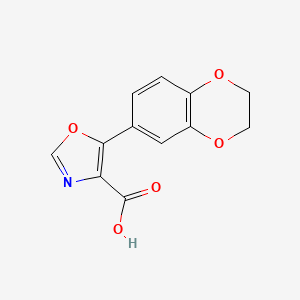
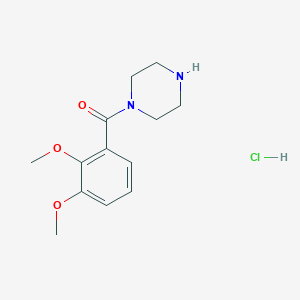
![1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1421403.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)
